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UCT943 Development Halted Due to Preclinical Safety Signals

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Compound of Interest		
Compound Name:	UCT943	
Cat. No.:	B2546588	Get Quote

The development of the promising antimalarial candidate, **UCT943**, was halted during preclinical safety and toxicity assessments. While showing significant promise in early studies, undisclosed adverse signals led to the discontinuation of its development before reaching human clinical trials.

UCT943, a next-generation Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) inhibitor, was identified as a potential successor to the first-generation clinical candidate, MMV048. It exhibited superior potency, solubility, and efficacy in preclinical models, positioning it as a strong candidate for a single-exposure radical cure and prophylaxis for malaria.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding **UCT943**, including its mechanism of action, preclinical data, and the ultimate reason for its discontinuation.

Frequently Asked Questions (FAQs)

Q1: Why was the development of **UCT943** stopped?

A1: The development of **UCT943** was halted due to adverse signals observed during preclinical safety and toxicity assessments. The specific nature of these toxicity signals has not been publicly disclosed.

Q2: What was the intended therapeutic indication for **UCT943**?



A2: **UCT943** was being developed for the treatment and prevention of malaria, including activity against both Plasmodium falciparum and Plasmodium vivax.[1][2][3][4] It showed potential to act on all stages of the parasite's lifecycle, which could have contributed to preventing transmission.[1][2][3][4]

Q3: What is the mechanism of action of **UCT943**?

A3: **UCT943** is an inhibitor of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[5] By inhibiting this enzyme, it disrupts a crucial signaling pathway for parasite development.

Q4: How did **UCT943** differ from its predecessor, MMV048?

A4: **UCT943** was a structural analogue of MMV048, designed to have improved pharmaceutical properties. Key advantages included higher potency against various parasite life stages and significantly better aqueous solubility, which would have been beneficial for formulation and dosing.[5]

Troubleshooting and Experimental Guidance

For researchers who may have worked with **UCT943** or similar PI4K inhibitors, this section provides insights based on its known preclinical profile.

Issue: Inconsistent in vitro potency results.

Possible Cause & Solution:

- Compound Solubility: Although UCT943 has improved solubility compared to MMV048, ensuring complete solubilization in your assay medium is critical. Consider preparing a highconcentration stock solution in a suitable solvent like DMSO and then diluting it to the final concentration.
- Assay Conditions: The potency of antimalarial compounds can be influenced by factors such as the parasite strain, hematocrit, and serum concentration in the culture medium.
 Standardize these conditions across experiments to ensure reproducibility.



 Compound Stability: While generally stable, prolonged storage of diluted solutions may lead to degradation. Use freshly prepared dilutions for each experiment.

Issue: Difficulty in translating in vitro efficacy to in vivo models.

Possible Cause & Solution:

- Pharmacokinetics: UCT943 demonstrated favorable pharmacokinetics in preclinical species
 with high bioavailability.[5][6] However, species-specific differences in metabolism can affect
 exposure. Ensure you are using an appropriate dosing vehicle and route of administration for
 your animal model.
- Plasma Protein Binding: UCT943 is moderately bound to plasma proteins.[7] When
 comparing in vitro and in vivo data, consider the unbound fraction of the compound, as this is
 the pharmacologically active portion.

Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of UCT943.

Table 1: In Vitro Antiplasmodial Activity of UCT943

Parameter	P. falciparum (NF54) IC50	P. falciparum (K1) IC50	P. vivax (clinical isolates) IC50	Reference
UCT943	5.4 nM	4.7 nM	14 nM	[7]
MMV048	~27 nM	~28 nM	93 nM	[7]

Table 2: In Vivo Efficacy of **UCT943** in Mouse Models

Model	UCT943 ED90	MMV048 ED90	Reference
P. berghei	1.0 mg/kg	Not reported	[8]
P. falciparum(NSG mice)	0.25 mg/kg	0.57 mg/kg	[8]



Experimental Protocols

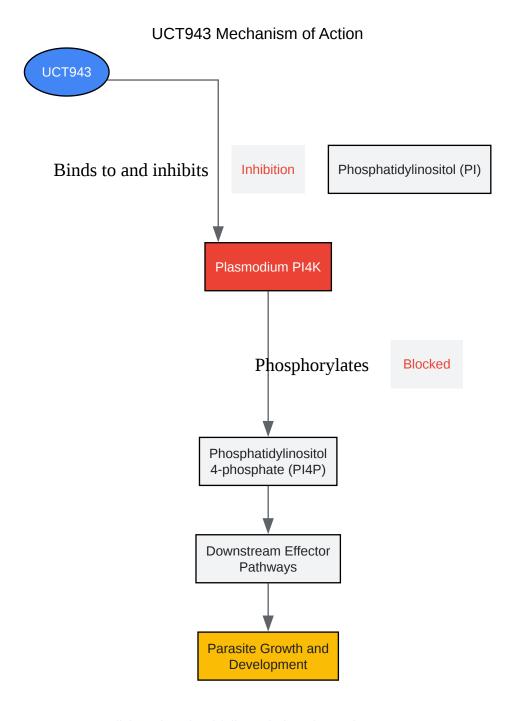
In Vitro Asexual Blood Stage Assay (SYBR Green I)

- Parasite Culture: P. falciparum strains are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.25% Albumax II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- Compound Preparation: A 10 mM stock solution of UCT943 in DMSO is prepared and serially diluted in culture medium.
- Assay Procedure: Asynchronous parasite cultures (1% parasitemia, 2% hematocrit) are incubated with the compound dilutions in a 96-well plate for 72 hours.
- Data Analysis: Parasite growth is quantified by adding SYBR Green I lysis buffer and measuring fluorescence (excitation 485 nm, emission 530 nm). The IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

Visualizations

Below are diagrams illustrating the mechanism of action and the experimental workflow.

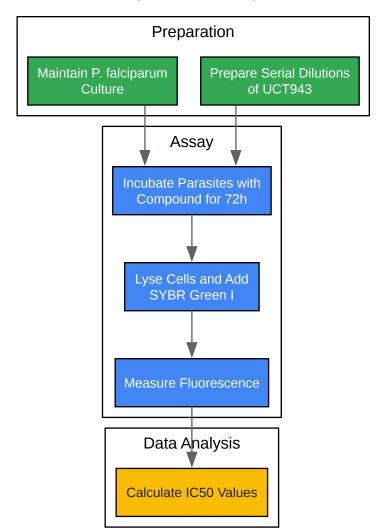




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Caption: Mechanism of action of **UCT943** as a PI4K inhibitor.





In Vitro Antiplasmodial Assay Workflow

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Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

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